
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile
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Overview
Description
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile (molecular formula: C₁₃H₁₀ClN₃S, CAS: 1415824-88-2) is a heterocyclic compound featuring a benzonitrile moiety linked to a 2-chloro-1,3-thiazole ring. It is commonly utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation .
Preparation Methods
The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activities . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile with analogous thiazole-containing benzonitrile derivatives, focusing on structural variations, physicochemical properties, and biological relevance.
Substituent Effects on the Thiazole Ring
4-[2-(2-Cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile Hydrobromide (CAS: 1622921-15-6)
- Structure : Features a cyclopentylidene hydrazine substituent at the thiazole 2-position.
- Properties : The hydrazine group introduces hydrogen-bonding capacity and basicity, contrasting with the chloro group in the parent compound. This modification enhances interactions with biological targets, such as NAT10 inhibitors, which are implicated in nuclear structure remodeling .
- Applications : Investigated for its role in epigenetic regulation and cancer therapy .
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile (CID 16769502)
- Structure: Contains an amino group at the thiazole 2-position and a methylene linker.
- Properties: The amino group increases solubility and enables salt formation, while the methylene bridge reduces steric hindrance compared to direct aromatic linkages. Molecular formula: C₁₁H₉N₃S .
- Applications: Potential use in drug discovery due to improved bioavailability .
3-Fluoro-5-(2-(2-(fluoromethyl)-1,3-thiazol-4-yl)ethynyl)benzonitrile
- Structure : Incorporates a fluoromethyl group on the thiazole and a fluoro-substituted benzonitrile.
- Properties: Fluorine atoms enhance electronegativity and metabolic stability.
- Applications : Explored in radiochemistry for positron emission tomography (PET) tracers .
Modifications on the Benzonitrile Moiety
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile (CAS: 873009-63-3)
- Structure: An aminomethyl group replaces the nitrile’s para-hydrogen.
- Properties: The aminomethyl group introduces a secondary amine, enabling covalent conjugation or prodrug strategies. Molecular weight: 215.27 g/mol .
- Applications : Used in combinatorial chemistry for high-throughput screening .
3-(2-Phenyl-1,3-thiazol-4-yl)prop-2-enoic Acid
- Structure: Replaces benzonitrile with a propenoic acid group.
- Properties : The carboxylic acid enhances hydrophilicity and acidity (pKa ~4.5), making it suitable for pH-dependent targeting. The phenyl-thiazole moiety facilitates π-π stacking .
- Applications : Studied for antitumor activity, particularly in inhibiting kinase pathways .
This compound
- Activity : Primarily a scaffold for kinase inhibitors and antimicrobial agents. The chloro group enhances halogen bonding with target proteins (e.g., CYP450 enzymes) .
Comparative Bioactivity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, using halogenated thiazole precursors and benzonitrile derivatives. Key steps include:
- Catalyst Optimization : Use Pd(PPh₃)₄ or CuI/ligand systems for coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yields >70% are achievable under inert conditions .
Q. How can the structural identity of this compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm the benzonitrile (C≡N) peak at ~110 ppm in 13C NMR and thiazole protons at δ 7.2–8.1 ppm in 1H NMR .
- X-ray Diffraction : Resolve crystal structure parameters (e.g., monoclinic P21/n space group, unit cell dimensions a=6.1731 Å, b=16.807 Å, c=10.9057 Å) using SHELXL for refinement .
- Mass Spectrometry : Match molecular ion peak (m/z 235.7) with theoretical mass .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for thiazole-benzonitrile hybrids?
- Methodological Answer : Address discrepancies via:
- Computational Modeling : Perform DFT calculations to compare electronic profiles (e.g., HOMO-LUMO gaps) with experimental bioactivity data .
- Bioisosteric Replacement : Substitute the chloro-thiazole group with fluorinated or methylated analogs to assess potency changes .
- Crystallographic Overlays : Superimpose X-ray structures of analogs (e.g., Ravuconazole derivatives) to identify critical binding motifs .
Q. How can crystallographic data for this compound derivatives be analyzed to resolve twinning or disorder?
- Methodological Answer : Use SHELX suite tools:
Properties
Molecular Formula |
C10H5ClN2S |
---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
3-(2-chloro-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-10-13-9(6-14-10)8-3-1-2-7(4-8)5-12/h1-4,6H |
InChI Key |
LRBDGCJTEHSGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)Cl)C#N |
Origin of Product |
United States |
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